molecular formula C19H11ClOS B101950 2-(p-Chlorobenzoyl)dibenzothiophene- CAS No. 17739-80-9

2-(p-Chlorobenzoyl)dibenzothiophene-

Cat. No. B101950
CAS RN: 17739-80-9
M. Wt: 322.8 g/mol
InChI Key: NEVBJBQRKYPRLB-UHFFFAOYSA-N
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Description

“2-(p-Chlorobenzoyl)dibenzothiophene-” is a chemical compound that is a derivative of dibenzothiophene . It is synthesized through the process of benzoylation and p-chlorobenzoylation of dibenzothiophene .


Synthesis Analysis

The synthesis of “2-(p-Chlorobenzoyl)dibenzothiophene-” involves the benzoylation and p-chlorobenzoylation of dibenzothiophene in the presence of small amounts of FeCl3 and its complex with nitromethane, ZnCl2, and iron acetylacetonate . This process leads to the corresponding 3-acyldibenzothiophenes in good yields .


Molecular Structure Analysis

The molecular and electronic structure of dibenzothiophene, a parent compound of “2-(p-Chlorobenzoyl)dibenzothiophene-”, has been studied theoretically using quantum-mechanical calculations based on Hartree–Fock and density functional theory (DFT) approximations .


Chemical Reactions Analysis

The chemical reactions involving dibenzothiophene, the parent compound of “2-(p-Chlorobenzoyl)dibenzothiophene-”, include oxidation to various thiophene 1-oxides and thiophene 1,1-dioxides, and their Diels–Alder reactions .

Safety And Hazards

The safety data sheet for dibenzothiophene, the parent compound of “2-(p-Chlorobenzoyl)dibenzothiophene-”, indicates that it is harmful if swallowed . It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

(4-chlorophenyl)-dibenzothiophen-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClOS/c20-14-8-5-12(6-9-14)19(21)13-7-10-16-15-3-1-2-4-17(15)22-18(16)11-13/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVBJBQRKYPRLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C=C(C=C3)C(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20170294
Record name Ketone, p-chlorophenyl 2-dibenzothienyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20170294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(p-Chlorobenzoyl)dibenzothiophene-

CAS RN

17739-80-9
Record name Ketone, p-chlorophenyl 2-dibenzothienyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017739809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ketone, p-chlorophenyl 2-dibenzothienyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20170294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Advanced Engineering & Planning Corp… - 1979 - books.google.com
" This compilation will provide ready reference for potential toxicity of chemicals found in the workplace, and should be useful to occupational health physicians, industrial hygienists, …
Number of citations: 61 books.google.com

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